1,3-Dibromo-5-(2-methoxyethoxy)benzene is an organic compound characterized by its unique molecular structure and properties. Its molecular formula is , and it has a molecular weight of approximately 309.98 g/mol. This compound features a benzene ring substituted with two bromine atoms and a methoxyethoxy group, which enhances its reactivity and potential applications in various fields, including chemistry and materials science.
The compound can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich, which provide it for research purposes. It is often synthesized in laboratory settings or produced on an industrial scale through bromination reactions.
1,3-Dibromo-5-(2-methoxyethoxy)benzene falls under the category of halogenated organic compounds. It is classified as an aromatic compound due to the presence of the benzene ring, and it is also recognized as a bromoether due to the methoxyethoxy substituent.
The synthesis of 1,3-dibromo-5-(2-methoxyethoxy)benzene typically involves bromination of the appropriate precursor compound in the presence of bromine and a suitable solvent such as acetic acid. The reaction conditions are crucial for ensuring high yield and purity.
The molecular structure of 1,3-dibromo-5-(2-methoxyethoxy)benzene consists of a benzene ring with two bromine atoms at the 1 and 3 positions, while a methoxyethyl group is attached at the 5 position. This configuration contributes to its unique chemical properties.
COCCOC1=CC(Br)=C(C(Br)=C1)OCC.1,3-Dibromo-5-(2-methoxyethoxy)benzene can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1,3-dibromo-5-(2-methoxyethoxy)benzene involves several pathways depending on the type of reaction:
Relevant data includes melting point, boiling point, and spectral data (NMR, IR), which are essential for characterizing the compound but are not specified in the available sources.
1,3-Dibromo-5-(2-methoxyethoxy)benzene has several applications in scientific research:
This compound's unique structure and reactivity make it valuable for various applications across different scientific fields.
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8